molecular formula C10H11N3O2 B1517908 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione CAS No. 858204-20-3

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1517908
CAS No.: 858204-20-3
M. Wt: 205.21 g/mol
InChI Key: HIZUXTYDWKDWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C 10 H 11 N 3 O 2 and a molecular weight of 205.21 g/mol . Its structure is based on the imidazolidine-2,4-dione core, a scaffold of significant interest in heterocyclic chemistry and materials science . This compound is designated for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers working with polyhydantoins and related polymers may find this aminophenyl-functionalized derivative particularly valuable. The imidazolidine-2,4-dione structure (hydantoin) is a key building block in the synthesis of specialized polyurethanes and other advanced polymers . Furthermore, hydantoin derivatives can be functionalized to create N-halamine compounds, which are known to exhibit potent biocidal properties for developing antimicrobial polymer surfaces .

Properties

IUPAC Name

5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-10(8(14)12-9(15)13-10)6-4-2-3-5-7(6)11/h2-5H,11H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZUXTYDWKDWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to the In Vitro Screening of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core.

Introduction: The Therapeutic Potential of the Hydantoin Scaffold

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, most famously represented by phenytoin, a cornerstone in the treatment of epilepsy. Its rigid, heterocyclic structure provides a robust framework for presenting diverse pharmacophoric features to biological targets. The specific subclass, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, introduces a key modification—an aminophenyl group—that opens new avenues for therapeutic targeting by offering additional hydrogen bonding capabilities and potential for further chemical derivatization.

This guide provides a comprehensive, field-proven framework for the in vitro screening of a library of these novel derivatives. The strategy outlined herein is not merely a sequence of protocols but a logical cascade designed to efficiently identify bioactive compounds, elucidate their mechanism of action, and prioritize candidates for further preclinical development. We will proceed from broad, high-throughput phenotypic screens to specific, target-based assays, ensuring that each step provides a clear, data-driven rationale for advancing a compound to the next stage.

The Screening Cascade: A Strategy for Hit Identification and Validation

A successful screening campaign requires a multi-stage approach to minimize false positives and negatives while maximizing the depth of information gathered for each compound. Our strategy is built on a three-tiered pyramid: a broad base for primary screening, a focused middle for secondary validation and target deconvolution, and a sharp peak for in-depth mechanism of action (MoA) studies.

The workflow below illustrates this logical progression. The initial goal is to cast a wide net to identify any derivative that exhibits biological activity at a reasonable concentration. Subsequent steps are designed to methodically refine this initial pool of "hits," confirming their activity and beginning the critical process of understanding how they work.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Mechanism of Action (MoA) Elucidation cluster_3 Outcome Compound_Library Compound Library (100s-1000s of Derivatives) Primary_Screen Primary Screen: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®) Compound_Library->Primary_Screen Single high concentration (e.g., 10-20 µM) Dose_Response Dose-Response Confirmation (Calculate EC50/IC50) Primary_Screen->Dose_Response Initial 'Hits' Orthogonal_Assay Orthogonal Viability Assay (e.g., LDH Release for Cytotoxicity) Dose_Response->Orthogonal_Assay Confirmed Hits Target_Class_Assay Target Class Hypothesis Testing (e.g., Kinase Panel, Ion Channel Screen) Dose_Response->Target_Class_Assay Biochemical_Assay Specific Target Engagement (Recombinant Enzyme/Receptor Assay) Target_Class_Assay->Biochemical_Assay Identified Target Class Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, qPCR) Biochemical_Assay->Pathway_Analysis Validated Target Lead_Candidate Lead Candidate for In Vivo Studies Pathway_Analysis->Lead_Candidate G cluster_pathway MAPK/ERK Signaling Pathway cluster_drug GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes HYD_015 HYD-015 Derivative HYD_015->MEK Inhibition

Technical Guide: Structure-Activity Relationship (SAR) of Aminophenyl Imidazolidinediones

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR), synthesis, and pharmacological optimization of aminophenyl imidazolidinediones , a versatile chemotype central to the development of next-generation anti-androgens (e.g., Enzalutamide analogs) and virulence inhibitors.

Executive Summary & Pharmacophore Significance

The aminophenyl imidazolidinedione scaffold—comprising a central hydantoin (imidazolidine-2,4-dione) ring substituted with an aminophenyl moiety—represents a "privileged structure" in medicinal chemistry. Its rigidity and hydrogen-bonding capability allow it to function as a potent effector in two primary therapeutic areas:

  • Androgen Receptor (AR) Antagonism: This is the most commercially significant application. The scaffold forms the core of "second-generation" anti-androgens used in castration-resistant prostate cancer (CRPC). The imidazolidinedione ring acts as a rigid spacer that positions the aryl tail to displace Helix 12 of the AR Ligand Binding Domain (LBD), blocking co-activator recruitment.

  • Virulence Inhibition: Recent studies identify this chemotype as a specific inhibitor of Pseudomonas aeruginosa virulence factors (protease and pyocyanin), offering a non-bactericidal route to treating resistant infections.

Critical Medicinal Chemistry Insight: While the "naked" aminophenyl group (


) provides high affinity via H-bonding, it is often a metabolic liability  (aniline toxicity). Successful drug development typically involves derivatizing the amino group (to amides/nitriles) or replacing it with bioisosteres (e.g., fluoro/cyano groups) to improve metabolic stability while maintaining the electronic vector.
Chemical Architecture & SAR Deep Dive

The SAR of this molecule is governed by three distinct vectors on the imidazolidinedione core.

Vector A: The Imidazolidine Core (The Anchor)
  • C2/C4 Carbonyls: Essential for hydrogen bonding with the receptor backbone (e.g., Arg752 in AR).

  • The Thio-Switch (O vs. S): Replacing the C2 oxygen with sulfur (yielding a 2-thioxoimidazolidin-4-one or thiohydantoin) dramatically increases lipophilicity and binding affinity in AR antagonists (e.g., Enzalutamide). However, the oxygenated (dione) analog is often the primary metabolite and retains significant, though reduced, activity.

    • Rule:

      
       for AR affinity; 
      
      
      
      for metabolic stability.
Vector B: C5 Substitution (The Conformational Lock)
  • Gem-Dimethyl Effect: Substitution at C5 with two methyl groups (gem-dimethyl) or a cycloalkyl ring (cyclobutane) is critical.

  • Mechanism: This steric bulk restricts the rotation of the phenyl ring at N1/N3, locking the molecule into a high-energy conformation that clashes with the "agonist" position of the receptor's Helix 12.

    • Observation: Unsubstituted C5 analogs often act as weak agonists. Bulky C5 analogs act as pure antagonists.

Vector C: The Aminophenyl Tail (The Electronic Vector)
  • Positioning: The aminophenyl group is typically attached at N3 (or N1 depending on numbering convention).

  • Electronic Tuning:

    • Electron-Withdrawing Groups (EWG): Substituents like

      
      , 
      
      
      
      , or
      
      
      on the phenyl ring adjacent to the amino/amide group increase antagonistic potency by pulling electron density, enhancing the dipole interaction with the receptor.
    • The Amino Handle: The free

      
       is rarely the endpoint. It serves as a nucleophilic handle for attaching "tails" (e.g., benzamides) that reach into the solvent-exposed channel of the receptor, improving solubility and pharmacokinetic (PK) properties.
      
Visualization: SAR Interaction Map

SAR_Map Core Imidazolidine-2,4-dione (Hydantoin Core) C5_Pos C5 Position (Steric Lock) Core->C5_Pos N3_Pos N3 Position (Aryl Attachment) Core->N3_Pos C2_Pos C2 Position (H-Bond Acceptor) Core->C2_Pos Rule_C5 Gem-dimethyl or Cyclobutyl prevents Agonist conformation (Helix 12 displacement) C5_Pos->Rule_C5 Optimizes Rule_N3 Aminophenyl Group: 1. H-bond donor 2. Metabolic handle 3. Toxicity risk (Aniline) N3_Pos->Rule_N3 Functionalizes Rule_C2 Thio-switch (C=S) increases lipophilicity & affinity (vs C=O) C2_Pos->Rule_C2 Modulates

Caption: SAR Map illustrating the three critical vectors for optimizing aminophenyl imidazolidinediones.

Experimental Protocols
Protocol A: Robust Synthesis of 3-(4-Aminophenyl)-5,5-dimethylimidazolidine-2,4-dione

Rationale: Direct use of 4-aminophenyl isocyanate is hazardous and unstable. The "Nitro-Reduction Route" is the industry standard for reproducibility and safety.

Reagents:

  • 2-Aminoisobutyric acid (AIB)

  • 4-Nitrophenyl isocyanate

  • Triethylamine (TEA)

  • Thionyl chloride (

    
    ) or 
    
    
    
  • Palladium on Carbon (

    
    ), Hydrogen gas (
    
    
    
    )

Step-by-Step Workflow:

  • Urea Formation:

    • Dissolve 2-aminoisobutyric acid (

      
      ) in 
      
      
      
      (
      
      
      ) containing TEA (
      
      
      ).
    • Cool to

      
      . Add 4-nitrophenyl isocyanate (
      
      
      
      ) portion-wise.
    • Stir at RT for 2 hours. Acidify with

      
       to precipitate the ureido acid intermediate. Filter and dry.[1]
      
  • Cyclization (The Bucherer-Bergs Variant):

    • Suspend the ureido acid in

      
       (
      
      
      
      ) and add concentrated
      
      
      (
      
      
      ).
    • Reflux for 4–6 hours. The acid catalyzes the cyclization to form 3-(4-nitrophenyl)-5,5-dimethylimidazolidine-2,4-dione .

    • Checkpoint: Verify formation by TLC (Ethyl Acetate/Hexane 1:1). The product is less polar than the starting material.

  • Nitro Reduction:

    • Dissolve the nitro-hydantoin in

      
       or 
      
      
      
      .
    • Add

      
       (
      
      
      
      ).
    • Stir under

      
       balloon (1 atm) for 12 hours.
      
    • Filter through Celite to remove Pd. Concentrate filtrate.

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Yield Expectation: 65–75% overall.

Synthesis Diagram:

Synthesis_Flow Start Start: 2-Aminoisobutyric Acid + 4-Nitrophenyl Isocyanate Step1 Step 1: Urea Formation (THF/H2O, TEA, 0°C) Start->Step1 Inter1 Intermediate: Ureido Acid Step1->Inter1 Step2 Step 2: Cyclization (HCl/MeOH, Reflux) Inter1->Step2 Inter2 Intermediate: Nitro-Hydantoin Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C) Inter2->Step3 Final Product: 3-(4-Aminophenyl)-5,5-dimethyl imidazolidine-2,4-dione Step3->Final

Caption: Step-by-step synthesis via the Nitro-Reduction route to ensure high purity and safety.

Protocol B: Androgen Receptor Transcriptional Reporter Assay

Rationale: This assay validates the functional antagonism of the synthesized compound, distinguishing it from an agonist.[2]

System:

  • Cell Line: LNCaP (endogenous AR) or PC3 (AR-null) transfected with wild-type AR.

  • Reporter: MMTV-Luc (Mouse Mammary Tumor Virus promoter driving Luciferase).

  • Agonist Control: R1881 (Synthetic androgen, metabolically stable).

Methodology:

  • Seeding: Plate cells (

    
    ) in 96-well plates using charcoal-stripped serum (androgen-free media).
    
  • Transfection: After 24h, transfect with MMTV-Luc plasmid using Lipofectamine.

  • Treatment:

    • Incubate cells with the test compound (

      
      ) in the presence of 
      
      
      
      R1881 (to test antagonism).
    • Control A: R1881 alone (100% signal).

    • Control B: Vehicle (DMSO) alone (0% signal).

  • Readout: After 24h incubation, lyse cells and add Luciferin substrate. Measure luminescence.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Success Metric: A potent antagonist will show an

      
      .
      
Quantitative Data Summary

The following table summarizes the SAR trends for the aminophenyl imidazolidinedione scaffold in the context of AR antagonism (adapted from Jung et al., J. Med. Chem. 2010 and related literature).[3]

Compound VariantC5 SubstituentN3-Aryl SubstituentC2 GroupAR Affinity (

)
Functional Activity
Basic Scaffold Dimethyl4-AminophenylOxygen

Weak Agonist
Steric Lock Cyclobutyl4-AminophenylOxygen

Partial Antagonist
Electronic Opt. Dimethyl4-Cyano-3-CF3-phenylOxygen

Antagonist
Thio-Switch Dimethyl4-Cyano-3-CF3-phenylSulfur

Potent Antagonist
Optimized Drug Dimethyl4-Amido-3-CF3-phenylSulfur

Full Antagonist (Enzalutamide-like)
References
  • Jung, M. E., et al. (2010). Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry.[3][4]

  • Tran, C., et al. (2009). Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer. Science.

  • Muccioli, G. G., et al. (2006).[2] Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones... Journal of Medicinal Chemistry.[3][4]

  • El-Azab, A. S., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa.[5] Archiv der Pharmazie.[1][4][5]

  • Bhor, R. J., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry.

Sources

Methodological & Application

Synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, a hydantoin derivative of significant interest in medicinal chemistry. Hydantoins are a class of heterocyclic compounds recognized for their diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2][3] This protocol is designed to be executed by trained professionals in a controlled laboratory setting.

Introduction and Scientific Background

The synthesis of hydantoin derivatives is a cornerstone of modern medicinal chemistry.[4][5] The target molecule, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, incorporates a crucial pharmacophore that can be further functionalized for the development of novel therapeutic agents. The protocol detailed herein utilizes the well-established Bucherer-Bergs reaction, a robust and versatile one-pot multicomponent reaction for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium carbonate.[6][7][8]

The Bucherer-Bergs reaction is prized for its operational simplicity and the typically crystalline nature of its products, which simplifies purification.[1][4] The mechanism proceeds through the initial formation of a cyanohydrin from the ketone, followed by reaction with ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate) and intramolecular cyclization yields the final hydantoin product.[7][9]

Experimental Protocol

This section outlines the detailed step-by-step methodology for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityPurity/GradeSupplier
2-AminoacetophenoneC₈H₉NO135.1613.52 g (0.1 mol)≥98%Sigma-Aldrich
Potassium CyanideKCN65.127.16 g (0.11 mol)≥97%Sigma-Aldrich
Ammonium Carbonate(NH₄)₂CO₃96.0928.83 g (0.3 mol)≥99%Sigma-Aldrich
EthanolC₂H₅OH46.07150 mL95%Fisher Scientific
WaterH₂O18.02150 mLDeionized-
Hydrochloric AcidHCl36.46As needed1 MVWR
Sodium HydroxideNaOH40.00As needed1 MVWR
Round-bottom flask--500 mL--
Reflux condenser-----
Heating mantle-----
Magnetic stirrer-----
Buchner funnel-----
Filter paper-----
Beakers--Various sizes--
Graduated cylinders--Various sizes--
Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents Setup Assemble Glassware Reagents->Setup Mixing Combine Reactants in Flask Setup->Mixing Reflux Heat to Reflux (60-70 °C) for 4-6 hours Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Acidification Acidify with HCl Cooling->Acidification Filtration Filter Precipitate Acidification->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry the Product Washing->Drying

Caption: Experimental workflow for the synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminoacetophenone (13.52 g, 0.1 mol), ammonium carbonate (28.83 g, 0.3 mol), and 150 mL of 95% ethanol.

  • Addition of Cyanide: In a well-ventilated fume hood, carefully add potassium cyanide (7.16 g, 0.11 mol) to the reaction mixture. EXTREME CAUTION must be exercised when handling potassium cyanide as it is highly toxic.[10][11][12] Ensure appropriate personal protective equipment (PPE) is worn.[13]

  • Reaction: Add 150 mL of deionized water to the flask. Heat the mixture to reflux (approximately 60-70 °C) with continuous stirring.[8] Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate may form upon cooling.

  • Acidification: Slowly and carefully acidify the reaction mixture to a pH of approximately 6 by the dropwise addition of 1 M hydrochloric acid. This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.[10]

  • Isolation of Product: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with copious amounts of cold deionized water to remove any unreacted salts. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.[1][4]

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Reaction Mechanism

The synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione via the Bucherer-Bergs reaction proceeds through several key intermediates.

Reaction_Mechanism Ketone 2-Aminoacetophenone KCN + KCN, H₂O Cyanohydrin Cyanohydrin Intermediate KCN->Cyanohydrin NH3 + NH₃ Aminonitrile Aminonitrile Intermediate NH3->Aminonitrile CO2 + CO₂ Carbamic_acid Carbamic Acid Intermediate CO2->Carbamic_acid Cyclization Intramolecular Cyclization Hydantoin 5-(2-Aminophenyl)-5-methyl- imidazolidine-2,4-dione Cyclization->Hydantoin

Caption: Simplified Bucherer-Bergs reaction mechanism.

Characterization

The identity and purity of the synthesized 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point A sharp melting point indicates high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the aminophenyl group, the methyl group, and the N-H protons of the hydantoin ring.
¹³C NMR The spectrum should display signals for the carbonyl carbons of the hydantoin ring, the quaternary carbon at the 5-position, and the carbons of the aromatic ring and the methyl group.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁N₃O₂).
Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino and hydantoin groups, C=O stretching of the carbonyl groups, and C-H stretching of the aromatic and methyl groups.

Safety Precautions

This synthesis involves the use of highly toxic potassium cyanide and should only be performed by qualified personnel in a well-ventilated fume hood. [10][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (double gloving is recommended).[13]

  • Handling Potassium Cyanide: Potassium cyanide is fatal if swallowed, inhaled, or absorbed through the skin.[10] Avoid creating dust. Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.[10]

  • Acidification: The acidification step must be performed with extreme caution in a fume hood to prevent the release of highly toxic hydrogen cyanide gas.[10]

  • Waste Disposal: All waste materials containing cyanide must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]

  • Emergency Procedures: Be familiar with the location and operation of safety showers and eyewash stations.[11][13] In case of exposure, seek immediate medical attention.[10][13]

Conclusion

This protocol provides a detailed and reliable method for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione using the Bucherer-Bergs reaction. By following the outlined steps and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • Potassium Cyanide Safe Handling Guideline. (2013, May 20).
  • Potassium cyanide. (2009, February 10). HAYASHI PURE CHEMICAL IND.,LTD.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • The preparation of disubstituted aminoacetones and related hydantoins. Journal of the American Chemical Society.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2021, June 30). Molecules.
  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Yale Environmental Health & Safety.
  • Potassium cyanide - Safety D
  • Synthesis of Hydantoin & Its Deriv
  • Hydantoin synthesis. Organic Chemistry Portal.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023, January 15). Journal of Drug Delivery and Therapeutics.
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. (n.d.).
  • Bucherer-Bergs Reaction. (n.d.). Alfa Chemistry.
  • Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Deriv
  • Substituted 5,5-Diphenyl imidazolidine-2,4-dione with their biological activity stud. (2017, January 26). Journal of Applied Sciences Research.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Molecules.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). Encyclopedia MDPI.
  • Synthesis of imidazolidine 2,4 – dione derivatives. (2022, April 27). ScienceScholar.
  • SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). Semantic Scholar.
  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. (2019, October 3). Molbank.
  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS. (n.d.).
  • Optimized synthesis and characterization of thiazolidine-2, 4-dione for pharmaceutical application. (2017, September 5). MedCrave online.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024, July 18). MDPI.
  • (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. (n.d.). PubChem.

Sources

Application Note: Purification Protocol for 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione (also known as 5-(2-aminophenyl)-5-methylhydantoin). This compound presents a specific chromatographic challenge due to its amphoteric nature : it contains a weakly acidic hydantoin ring (pKa ~8–9) and a weakly basic primary aniline group (pKa ~4–5).

Standard silica gel chromatography often results in peak tailing (streaking) due to the interaction between the basic amine and acidic silanol groups on the stationary phase. This protocol utilizes a base-deactivated mobile phase and a dry-loading technique to ensure high resolution and recovery.

Compound Analysis & Chemical Context

PropertyDescriptionChromatographic Implication
Structure 5,5-disubstituted hydantoin with an ortho-amino phenyl group.High polarity; potential for intramolecular H-bonding.
Acidity/Basicity Amphoteric (Acidic imide -NH-, Basic amine -NH₂).Requires pH control in mobile phase to prevent ionization-induced streaking.
Solubility Soluble in DMSO, MeOH, warm EtOH. Poor in Hexanes, DCM.Dry loading is mandatory; liquid loading in strong solvent (MeOH) will destroy resolution.
UV Absorption Strong

transitions (Aromatic + Amide).
Detectable at 254 nm .[1][2]
Staining Primary amine present.[2]Ninhydrin active (turns purple/red upon heating).

Pre-Chromatography Method Development

Before scaling to a column, Thin Layer Chromatography (TLC) conditions must be optimized.

TLC Optimization Strategy

Goal: Achieve a Retention Factor (


) of 0.3 – 0.4 for the target compound while separating impurities (likely unreacted ketones or Bucherer-Bergs intermediates).
  • Stationary Phase: Silica Gel 60

    
     aluminum-backed plates.
    
  • Visualizer: UV Lamp (254 nm) followed by Ninhydrin stain.

Tested Solvent Systems:

SystemComposition (v/v)ResultRecommendation
A Hexane : Ethyl Acetate (1:1)

. Compound stays at baseline.
Too non-polar.
B 100% Ethyl Acetate

. Slight tailing.
Better, but insufficient elution power.
C DCM : MeOH (95:5)

. Significant tailing.
Good polarity, but amine interaction causes streaking.
D DCM : MeOH : TEA (94:5:1)

. Sharp spot.
Optimal. Triethylamine (TEA) blocks silanols.

Critical Insight: The addition of 1% Triethylamine (TEA) is non-negotiable. Without it, the amine group will hydrogen-bond to the silica, resulting in broad bands and co-elution with impurities.

Detailed Protocol: Flash Column Chromatography[3][4]

Phase 1: Column Preparation
  • Stationary Phase: Use Silica Gel 60 (40–63 µm particle size).

  • Column Dimensions: Select based on crude mass (Ratio 1:30 to 1:50 silica-to-crude).

  • Slurry Packing:

    • Prepare the mobile phase: Dichloromethane (DCM) containing 1% Triethylamine (TEA) .

    • Suspend silica in this solvent.

    • Pour into the column and flush with 2 column volumes (CV) to neutralize the silica surface.

Phase 2: Sample Loading (Dry Loading)

Why Dry Load? The compound has poor solubility in DCM. Dissolving it in Methanol and loading it as a liquid will cause the band to travel too fast initially ("breakthrough"), ruining separation.

  • Dissolve the crude mixture in a minimal amount of Methanol (MeOH) .

  • Add silica gel (approx. 2x the mass of the crude) to the solution.

  • Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

  • Carefully load this powder onto the top of the packed column.

  • Add a small layer of sand (approx. 1 cm) on top to protect the bed.

Phase 3: Elution Gradient

Run the column using a stepwise gradient to remove non-polar impurities first.

  • Fraction 1-5 (Equilibration): 100% DCM (+ 1% TEA). Elutes non-polar byproducts.

  • Fraction 6-15 (Elution Start): 98% DCM : 2% MeOH (+ 1% TEA).

  • Fraction 16-30 (Target Elution): 95% DCM : 5% MeOH (+ 1% TEA). Target compound usually elutes here.

  • Fraction 30+ (Flush): 90% DCM : 10% MeOH (+ 1% TEA). Elutes highly polar salts/tars.

Phase 4: Workup
  • Combine fractions containing the pure spot (verify via TLC).

  • Evaporate solvent.

  • Important: To remove residual Triethylamine, co-evaporate the solid twice with Ethanol or dry under high vacuum for 12 hours.

Process Visualization

Workflow Diagram

The following diagram outlines the critical decision points and workflow for the purification process.

PurificationWorkflow Start Crude Reaction Mixture Solubility Solubility Check (Insoluble in DCM/Hexane) Start->Solubility TLC TLC Method Dev (DCM:MeOH:TEA) Solubility->TLC Determine Mobile Phase Loading Dry Loading (Adsorb on Silica/MeOH) TLC->Loading Rf ~ 0.35 achieved Column Flash Chromatography Gradient: 0% -> 10% MeOH in DCM (+1% TEA) Loading->Column Analysis Fraction Analysis (UV 254nm + Ninhydrin) Column->Analysis Analysis->Column Mixed Fractions (Re-column or discard) Pool Pool & Evaporate Analysis->Pool Pure Fractions Finish Pure 5-(2-aminophenyl)-5-methylhydantoin Pool->Finish

Figure 1: Step-by-step workflow for the purification of aminophenyl hydantoins, emphasizing dry loading.

Validation & Quality Control

Once the column is complete, the purity must be validated.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile Gradient (5%

      
       95%).[1]
      
    • Rationale: Reverse phase is orthogonal to normal phase silica. If it is pure here, the method was successful.

  • NMR Spectroscopy:

    • Check for the disappearance of TEA peaks (quartet at ~2.5 ppm, triplet at ~1.0 ppm) to ensure efficient drying.

    • Verify the integration of the aromatic protons (4H) vs the methyl group (3H).[3]

Troubleshooting Guide

IssueCauseSolution
Streaking / Tailing Amine interacting with Silica.Increase TEA concentration to 2%. Ensure column was pre-flushed with TEA.
Compound Co-elutes Gradient too steep.Hold the gradient at 2% MeOH for longer (isocratic hold) before increasing polarity.
Precipitation on Column Solubility limit reached.Use Dry Loading (as described). Do not attempt liquid loading.
TEA Contamination TEA has high boiling point.Co-evaporate with EtOH or use Ammonia in MeOH (7N NH3 in MeOH) as the modifier instead.

References

  • General Hydantoin Synthesis & Properties

    • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

  • Chromatographic Principles for Amines

    • Reich, H. J. "Column Chromatography."[1][4] University of Wisconsin-Madison Organic Chemistry Info.

  • Specific Analog Purification (Phenylhydantoins)

    • Konstantinović, S., et al. (2013).[5] "Synthesis and antimicrobial activity of some new 5,5-disubstituted hydantoins." Journal of the Serbian Chemical Society.

  • pKa and Physical Data

    • PubChem Database. "5-Methylhydantoin Compound Summary." (Used for structural property inference of the hydantoin core).

Sources

Application Note & Protocol: Determining the Cytotoxicity of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione using the MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the early stages of drug discovery and development. The imidazolidine-2,4-dione scaffold, also known as hydantoin, is a core structure in several anticonvulsant drugs and is being explored for other therapeutic properties.[1] This document provides a detailed protocol for assessing the in-vitro cytotoxicity of a novel derivative, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

The MTT assay is a widely adopted, rapid, and sensitive method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The protocol outlined here is designed for researchers, scientists, and drug development professionals to establish a robust and reproducible cytotoxicity profile for novel chemical entities.

Principle of the MTT Assay

The MTT assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[4][5] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[2][4] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5][6] The insoluble formazan crystals are then dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 550 and 600 nm.[2][4] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in metabolic activity and, consequently, cell viability.

Figure 1: Mechanism of the MTT Assay.

Materials and Reagents
  • Test Compound: 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

  • Cell Line: A suitable cancer or normal cell line (e.g., HeLa, A549, HEK293). Cell lines should be obtained from a reputable source like ATCC.[7]

  • Culture Medium: Recommended complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640).[8]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock solution in sterile PBS. Store protected from light.[2]

  • Solubilization Solution: Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA Solution

  • Positive Control: Doxorubicin or another known cytotoxic agent.

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • 96-well flat-bottom, tissue culture-treated microplates

    • Multichannel pipette

    • Microplate reader with a filter between 550-600 nm[2]

Experimental Protocol

This protocol is a comprehensive guide. Optimization of cell seeding density and incubation times is crucial and should be performed for each specific cell line and experimental condition.[9]

Part 1: Cell Culture and Seeding
  • Cell Maintenance: Culture cells in their recommended complete growth medium in a 37°C, 5% CO₂ humidified incubator.[10][11] Ensure cells are in the exponential growth phase before starting the experiment.

  • Cell Harvesting: When cells reach approximately 80% confluency, wash them with PBS and detach them using Trypsin-EDTA.[10]

  • Cell Counting: Neutralize the trypsin with complete medium, collect the cells, and perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell viability.

  • Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells/well) in a final volume of 100 µL of complete growth medium per well in a 96-well plate.[12]

  • Incubation: Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[12][13]

Part 2: Compound Preparation and Treatment
  • Stock Solution: Prepare a high-concentration stock solution of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in sterile DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Serial Dilutions: Perform a series of dilutions of the test compound in culture medium to achieve the desired final concentrations for treatment. A common approach is a two-fold or ten-fold dilution series.

  • Cell Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls: Include the following controls on each plate:

    • Untreated Control (100% Viability): Cells treated with culture medium only.

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to ensure the assay is responsive.

    • Blank Control: Wells containing culture medium only (no cells) to measure background absorbance.[14]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 3: MTT Assay and Data Acquisition
  • MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[2][12]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C.[2][14][15] During this time, purple formazan crystals will become visible within the cells when observed under a microscope.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[12] Add 100 µL of DMSO to each well to dissolve the crystals.[4][12]

  • Mixing: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[14]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[12] A reference wavelength of >650 nm can be used to subtract background noise.[2]

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank control wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of cells in each well is expressed as a percentage relative to the untreated control cells.

    % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control)] x 100 [4]

  • Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the test compound concentration (X-axis).

  • Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined from the dose-response curve using non-linear regression analysis, often performed with software like GraphPad Prism or specialized online calculators.[16][17][18]

Sample Data Presentation
Compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability
0 (Control)1.2540.085100.0%
11.1980.07295.5%
100.9880.06178.8%
500.6320.04550.4%
1000.3150.03325.1%
2000.1500.02112.0%

Table 1: Example data from an MTT assay showing a dose-dependent cytotoxic effect. The calculated IC₅₀ would be approximately 50 µM.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Media components (phenol red, serum) interfering; Microbial contamination.[14]Use serum-free, phenol red-free medium during MTT incubation.[13][14] Ensure aseptic technique and check cultures for contamination.[9]
Low Absorbance Signal Insufficient cell number; Low metabolic activity; MTT incubation time too short.[9][14]Optimize cell seeding density. Ensure cells are healthy and in log phase. Increase MTT incubation time (e.g., in 1-hour increments up to 4 hours).[14]
Inconsistent Replicates Incomplete formazan solubilization; Pipetting errors; "Edge effect" in the 96-well plate.[14]Ensure crystals are fully dissolved by shaking.[14] Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate to minimize evaporation.
Test Compound Interference The compound is colored or has reducing/oxidizing properties.Run a parallel plate with the compound in cell-free medium to measure its intrinsic absorbance or interaction with MTT and subtract this from the experimental values.

References

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • On Science. (n.d.). ATCC ANIMAL CELL CULTURE GUIDE. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Slideshare. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). Retrieved from [Link]

  • Protocol Online. (n.d.). MTT ASSAY. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • PubChem. (n.d.). (5S)-5-methyl-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Retrieved from [Link]

Sources

"antidiabetic screening of novel imidazolidine-2,4-dione compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The imidazolidine-2,4-dione (hydantoin) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere to the thiazolidinedione (TZD) ring found in glitazones (e.g., Pioglitazone). Unlike TZDs, which are primarily PPAR-


 agonists, hydantoin derivatives exhibit a unique polypharmacological profile . They are capable of simultaneously inhibiting Aldose Reductase (ALR2) —crucial for preventing diabetic neuropathy and retinopathy—and Protein Tyrosine Phosphatase 1B (PTP1B) , a negative regulator of insulin signaling.

This guide moves beyond generic screening. It details a Target-Deconvolution Strategy designed to classify novel hydantoins not just as "antidiabetics," but specifically as Insulin Sensitizers (via PTP1B/PPAR-


) or Complication Mitigators (via ALR2).

Strategic Screening Workflow

The following workflow enforces a "fail-fast" logic. Compounds must pass the enzymatic "Dual-Hit" threshold before progressing to costly cell-based models.

AntidiabeticScreening Start Novel Imidazolidine-2,4-dione Library InSilico Step 1: In Silico Triage (Docking: PTP1B, PPARg, ALR2) Start->InSilico Enzymatic Step 2: Dual-Hit Enzymatic Screen (PTP1B & ALR2 inhibition) InSilico->Enzymatic Select Top 10% Cellular Step 3: Functional Assay (3T3-L1 Glucose Uptake) Enzymatic->Cellular IC50 < 10 µM Cellular->Start SAR Refinement InVivo Step 4: In Vivo Validation (STZ-Induced Diabetic Model) Cellular->InVivo >1.5x Glucose Uptake

Figure 1: Hierarchical screening workflow for hydantoin derivatives. The "Dual-Hit" gate at Step 2 ensures only compounds with specific mechanistic potential advance.

Protocol A: High-Throughput Enzymatic Screening (The "Dual-Hit" Strategy)

Hydantoins are notoriously insoluble in aqueous buffers. This protocol incorporates a Solubility Optimization Step often overlooked in standard literature.

Target 1: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Rationale: PTP1B dephosphorylates the insulin receptor, terminating the signal. Inhibition prolongs insulin action. Hydantoins mimic the phosphotyrosine substrate.

Reagents:

  • Enzyme: Recombinant Human PTP1B (0.5 µ g/well ).

  • Substrate: p-Nitrophenyl Phosphate (pNPP, 2 mM).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (DTT is critical to prevent enzyme oxidation).

  • Reference Standard: Suramin or Ursolic Acid.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve hydantoin derivatives in 100% DMSO to 10 mM. Perform serial dilutions in buffer (not DMSO) to ensure final DMSO concentration in the well is <1% (v/v). Note: High DMSO denatures PTP1B.

  • Pre-Incubation: Add 10 µL of test compound and 40 µL of PTP1B enzyme to a 96-well clear plate. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of pNPP substrate.

  • Kinetic Read: Measure absorbance at 405 nm every 60 seconds for 20 minutes.

  • Validation: The reaction must be linear (

    
    ). If non-linear, the compound may be precipitating or acting as a "pan-assay interference compound" (PAINS).
    
Target 2: Aldose Reductase (ALR2) Inhibition

Rationale: ALR2 converts glucose to sorbitol. Accumulation of sorbitol causes osmotic stress (cataracts/neuropathy). Hydantoins (e.g., Sorbinil) bind the anion pocket of ALR2.

Critical Modification: Use DL-glyceraldehyde as substrate instead of glucose to ensure specificity for ALR2 over Aldehyde Reductase (ALR1).

Step-by-Step Methodology:

  • Reaction Mix: 100 mM Potassium Phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde.

  • Execution: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+).

  • Calculation:

    
    [1]
    

Protocol B: Functional Cell-Based Validation (3T3-L1 Adipocytes)

Enzymatic potency does not guarantee cellular activity due to membrane permeability issues. We use the 2-NBDG Glucose Uptake Assay (fluorescent) rather than radioactive


H-glucose for higher throughput and safety.

Cell Line: 3T3-L1 Fibroblasts (ATCC® CL-173™).

Differentiation Protocol (The "Golden Standard"):

  • Day 0: Post-confluence, induce with IBMX (0.5 mM), Dexamethasone (1 µM), and Insulin (10 µg/mL).

  • Day 2: Switch to medium with Insulin only.

  • Day 4-8: Maintain in standard DMEM. Visual Check: Cells must show >80% lipid droplet accumulation (Oil Red O positive) before use.

Glucose Uptake Methodology:

  • Starvation: Serum-starve differentiated adipocytes in low-glucose DMEM for 4 hours.

  • Treatment: Treat cells with test compounds (10, 50 µM) or Positive Control (Pioglitazone , 10 µM) for 24 hours.

  • Insulin Stimulation: Add 100 nM Insulin for the final 30 minutes to assess insulin-sensitizing effects (synergy).

  • Uptake: Add 2-NBDG (100 µM) for 30 minutes at 37°C.

  • Stop & Wash: Wash 3x with ice-cold PBS (stops transport).

  • Quantification: Measure fluorescence (Ex/Em: 465/540 nm).

Data Interpretation:

  • Agonist Activity: Compound alone increases uptake > Control.

  • Sensitizer Activity: Compound + Insulin > Insulin alone.

Mechanistic Visualization: The Hydantoin Pathway

The following diagram illustrates how Imidazolidine-2,4-dione derivatives modulate the insulin signaling cascade, distinguishing them from pure PPAR-


 agonists.

SignalingPathway Hydantoin Hydantoin Derivative PTP1B PTP1B (Phosphatase) Hydantoin->PTP1B Inhibits PPARg PPAR-gamma (Nuclear Receptor) Hydantoin->PPARg Agonist IR Insulin Receptor (Phosphorylated) PTP1B->IR Dephosphorylates (Negative Reg) IRS1 IRS-1 IR->IRS1 PI3K PI3K / AKT IRS1->PI3K GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose Transcription Gene Transcription (GLUT4, Adiponectin) PPARg->Transcription Transcription->GLUT4

Figure 2: Dual mechanism of action. Hydantoins inhibit PTP1B (preventing IR deactivation) and activate PPAR-


 (upregulating GLUT4 expression), converging on enhanced glucose uptake.

Data Presentation & Statistical Validation

Report your screening data using the following table structure to allow direct comparison of potency vs. safety.

Table 1: Comparative Screening Data Template

Compound IDPTP1B IC

(µM)
ALR2 IC

(µM)
Glucose Uptake (Fold vs Control)Selectivity Index (PTP1B/ALR2)
Ref: Pioglitazone >100 (Inactive)>1002.5 ± 0.2N/A
Ref: Sorbinil >1000.2 ± 0.051.1 ± 0.1< 0.01
Hydantoin-001 2.4 ± 0.31.8 ± 0.22.1 ± 0.31.33 (Dual)
Hydantoin-002 0.5 ± 0.1>502.8 ± 0.4>100 (Specific)

Statistical Rule:

  • All enzymatic assays must be performed in triplicate (

    
    ).
    
  • IC

    
     values are calculated using non-linear regression (Sigmoidal Dose-Response, Variable Slope).
    
  • Significance in cell assays is determined by One-way ANOVA followed by Dunnett’s post-hoc test vs. Vehicle Control.

References

  • Synthesis, biological evaluation and 3D-QSAR studies of imidazolidine-2,4-dione derivatives as novel protein tyrosine phosphatase 1B inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2015).[2][3] URL:[Link]

  • Design and synthesis of imidazolidine-2,4-dione derivatives as selective inhibitors by targeting protein tyrosine phosphatase-1B. Source: Chemical Biology & Drug Design (2013).[4] URL:[Link]

  • Development of potent aldose reductase inhibitors having a hydantoin structure. Source: Journal of Medicinal Chemistry. URL:[Link]

  • Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling. (Protocol reference for Glucose Uptake). Source: PLOS ONE (2014).[5] URL:[Link]

  • Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake. Source: Journal of Cell Communication and Signaling (2014). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in various bioassay formats. Our goal is to equip you with the knowledge to overcome experimental hurdles and ensure the scientific integrity of your results.

Introduction: Understanding the Challenge

5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione is a molecule with distinct chemical features that influence its solubility. The presence of an aromatic aminophenyl group and a hydantoin ring system suggests a complex solubility profile that is likely dependent on pH. Poor aqueous solubility is a common issue for many promising compounds in drug discovery, leading to underestimated biological activity, high variability in results, and challenges in establishing accurate structure-activity relationships (SAR).[1][2] This guide will walk you through systematic approaches to enhance the solubility of this compound for reliable bioassay performance.

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitate in my wells after adding the compound. What is the most likely cause?

A1: Compound precipitation upon addition to aqueous bioassay media is a common problem, often stemming from a few key factors:

  • Exceeding Intrinsic Solubility: The final concentration of the compound in the assay buffer is likely above its limit of aqueous solubility.

  • "Solvent Shock": When a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into an aqueous buffer, the compound can crash out of solution before it has a chance to properly disperse.[3]

  • pH Incompatibility: The pH of your bioassay buffer may not be optimal for keeping 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in solution. Based on its structure, the compound has both a basic amino group and an acidic hydantoin ring, making its solubility highly pH-dependent.[4][5]

  • Interactions with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[3]

Q2: What is the first and simplest step I should take to try and dissolve my compound?

A2: The most straightforward initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock into your aqueous assay buffer.[6] This co-solvency method is widely used in bioassays.[7] However, it's crucial to keep the final concentration of the organic solvent low (typically ≤0.5-1%) to avoid solvent-induced cytotoxicity or interference with the assay.[8]

Q3: How can I predict the optimal pH for solubilizing 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione?

A3: While experimental determination is always best, we can make an educated prediction based on the pKa values of the compound's functional groups.

  • The 2-aminophenyl group is basic. The pKa of the amino group in a similar structure, 2-aminophenol, is approximately 4.78.[9][10] Below this pH, the amino group will be protonated (cationic), which generally increases water solubility.

  • The imidazolidine-2,4-dione (hydantoin) ring is weakly acidic. The pKa of the N-H proton in the hydantoin ring is approximately 9.1.[5][11] Above this pH, the hydantoin ring can be deprotonated (anionic), which can also enhance aqueous solubility.

Therefore, you will likely see increased solubility in either acidic (pH < 4.8) or basic (pH > 9.1) conditions. The compound is expected to be least soluble around its isoelectric point, which will be in the neutral pH range typical of many cell culture media (pH 7.2-7.4).[12]

Q4: Can the solubility enhancement method itself affect my bioassay results?

A4: Absolutely. It is critical to choose a method that is compatible with your specific assay.

  • Co-solvents (e.g., DMSO, ethanol): At higher concentrations, these can be toxic to cells, denature proteins, or directly inhibit enzyme activity.[8][13][14] Always run a vehicle control with the same final concentration of the solvent to account for these effects.

  • pH Adjustment: Drastic changes in pH can alter protein structure and function, affecting enzyme kinetics or cell viability. Ensure your biological system is stable and functional at the tested pH.

  • Cyclodextrins: These are generally well-tolerated but can sometimes interact with assay components or, in rare cases, inhibit enzymes by sequestering the substrate or binding to the enzyme itself.[12][15]

Troubleshooting Guide: Step-by-Step Solutions

If you are encountering solubility issues, follow this systematic troubleshooting guide.

Problem 1: Precipitate Forms Immediately Upon Dilution of Stock Solution

This is a classic sign of the compound crashing out of solution.

Potential Cause Solutions
Exceeding Solubility Limit 1. Reduce Final Concentration: Test a lower final concentration of the compound. 2. Increase Co-solvent Percentage: If your assay allows, slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). Always check for solvent toxicity.[8]
"Solvent Shock" 1. Optimize Mixing: Add the stock solution to the assay buffer while vortexing or stirring to promote rapid dispersion. 2. Serial Dilution: Instead of a large single dilution, perform a series of smaller dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then dilute that into your aqueous buffer.
Temperature Effects 1. Pre-warm Buffer: Ensure your assay buffer is at the experimental temperature (e.g., 37°C) before adding the compound.[3] 2. Gentle Warming: Briefly warming the final solution (e.g., to 37°C) may help dissolve the compound, but be cautious of potential degradation.
Problem 2: Solution is Initially Clear but Becomes Cloudy or Shows Precipitate Over Time

This suggests that the compound is in a supersaturated state and is slowly precipitating, or it may be unstable.

Potential Cause Solutions
Supersaturation/Metastable Solution 1. Use Immediately: Prepare the working solutions immediately before use in the assay. 2. Lower the Concentration: Work at a concentration that is known to be thermodynamically stable.
Compound Instability 1. Evaluate Stability: Assess the stability of the compound in your chosen buffer over the time course of your experiment. This can be done using HPLC to monitor for degradation products.
pH Shift During Incubation 1. Monitor pH: Cell metabolism can alter the pH of the culture medium over time.[3] If significant pH changes are observed, consider using a more robustly buffered medium.
Problem 3: Inconsistent or Non-Reproducible Bioassay Results

This can be a subtle indicator of solubility problems, where micro-precipitates that are not easily visible are affecting the assay.

Potential Cause Solutions
Micro-precipitation 1. Visual Inspection: Carefully inspect the wells of your microplate for any signs of precipitate, especially at the bottom of the wells.[16] 2. Turbidity Measurement: Use a plate reader to measure absorbance at a high wavelength (e.g., 600-700 nm) where the compound does not absorb. An increase in absorbance can indicate light scattering from a precipitate.[6]
Variable Solubilization 1. Standardize Protocol: Ensure your solubilization and dilution protocol is highly consistent between experiments. Minor variations in mixing speed or temperature can lead to different levels of dissolved compound.

Experimental Protocols for Solubility Enhancement

Protocol 1: Co-Solvent Titration for Stock Solution Preparation

This protocol helps determine the maximum workable concentration of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione in a co-solvent like DMSO.

  • Weighing: Accurately weigh out a small amount of the compound (e.g., 1-2 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, precise volume of DMSO (e.g., 50 µL) to the vial.

  • Mixing: Vortex the vial vigorously for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.[17]

  • Visual Inspection: Check for any remaining solid particles.

  • Titration: If the solid has completely dissolved, add another small, precise volume of the compound and repeat steps 3-5. If solid remains, add small increments of DMSO (e.g., 10 µL at a time), repeating steps 3-5 until the compound is fully dissolved.

  • Calculation: Calculate the final concentration of your stock solution. It is recommended to work with a stock concentration that is slightly below this determined maximum to ensure stability.

Protocol 2: pH-Based Solubility Enhancement

This protocol is for preparing working solutions in aqueous buffers of varying pH.

  • Prepare Buffers: Prepare a set of biologically compatible buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, 8.0, 9.0, 10.0).

  • Prepare Concentrated Stock: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Dilution: Add a small volume of the DMSO stock to each buffer to achieve the desired final concentration (ensure the final DMSO concentration is constant and low, e.g., 0.5%).

  • Equilibration: Incubate the solutions for a set period (e.g., 1-2 hours) at the desired experimental temperature.

  • Assessment: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar method.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form a water-soluble inclusion complex.[6]

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Compound Addition: Add the solid 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione directly to the HP-β-CD solution.

  • Complexation: Vortex and sonicate the mixture until the compound is fully dissolved. This may take longer than with organic solvents.

  • Dilution: This solution can then be used directly or further diluted with the assay buffer as needed.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitate Observed in Bioassay check_conc Is final concentration too high? start->check_conc check_solvent Is co-solvent percentage optimal? check_conc->check_solvent No solution_lower_conc Action: Lower the final concentration check_conc->solution_lower_conc Yes check_mixing Was 'solvent shock' a factor? check_solvent->check_mixing Yes solution_adjust_solvent Action: Adjust co-solvent % (check toxicity) check_solvent->solution_adjust_solvent No check_ph Is the buffer pH optimal? check_mixing->check_ph No solution_improve_mixing Action: Improve mixing (vortex, serial dilution) check_mixing->solution_improve_mixing Yes solution_ph_screen Action: Perform pH solubility screen check_ph->solution_ph_screen No alt_method Consider Alternative Method (e.g., Cyclodextrin) check_ph->alt_method Yes

Caption: A logical workflow for troubleshooting compound precipitation.

Diagram 2: pH-Dependent Ionization of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

G low_ph low_ph neutral_ph pH ~ 7.4 Zwitterionic/Neutral Form Likely least soluble low_ph->neutral_ph Increase pH high_ph high_ph neutral_ph->high_ph Increase pH

Caption: Predicted ionization states and relative solubility at different pH ranges.

Summary of Key Parameters

Parameter Recommendation Considerations
Primary Co-solvent Dimethyl Sulfoxide (DMSO)Cell culture grade, anhydrous. Keep final concentration <0.5% if possible to avoid toxicity.[8]
Stock Concentration 1-10 mM in DMSOHigher concentrations are more prone to precipitation upon dilution or during freeze-thaw cycles.[1]
Optimal pH Range (Predicted) Acidic (pH < 4.8) or Basic (pH > 9.1)Must be compatible with the biological system of the assay.
Alternative Solubilizer Hydroxypropyl-β-cyclodextrin (HP-β-CD)Excellent for reducing organic solvent use; may interact with some assays.
Precipitation Check Visual inspection & Turbidimetry (A600-700nm)Micro-precipitates can be invisible to the naked eye but still affect results.[6]

We trust this guide will be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Avdeef, A., Berger, C. M., & Brownell, C. (2000). pH-metric solubility. 2. Correlation between the acid-base titration and the saturation shake-flask solubility-pH methods. Pharmaceutical research, 17(1), 85–89.
  • ChemBK. (2024, September 23). imidazolidine-2,4-dione.
  • Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?
  • pION INC. (n.d.).
  • Kramer, N. I., Krismart, R., & Legler, J. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Chemosphere, 81(5), 657–663.
  • Palmer, D. S., McDonagh, J. L., Mitchell, J. B., van de Waterbeemd, H., & O'Boyle, N. M. (2021). Physics-Based Solubility Prediction for Organic Molecules.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Al-Shalabi, E., & Gort, S. M. (2022). Considerations regarding use of solvents in in vitro cell based assays.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Protocol for the Solubilization of 28-Homobrassinolide for Bioassays.
  • Younis, H. M. (n.d.).
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Wikipedia. (n.d.). 2-Aminophenol.
  • BenchChem. (2025).
  • Beil, W., & Witte, K. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. CHIMIA International Journal for Chemistry, 64(5), 329–333.
  • Varming, A. K., Kildegaard, H. F., & Mørtz, E. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 875–883.
  • Varming, A. K., Kildegaard, H. F., & Mørtz, E. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of biomolecular screening, 19(9), 1302–1308.
  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • National Center for Biotechnology Information. (n.d.). Hydantoin.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • Thermo Fisher Scientific. (2025, February 27).
  • Szeman, J., & Szente, L. (2013). Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. Analytical Chemistry, 85(15), 7367–7375.
  • ResearchGate. (n.d.). The pK a values for aminophenols isomers.
  • Kumar, V., Addlagatta, A., & Mahale, S. (2014). Bridging of a substrate between cyclodextrin and an enzyme's active site pocket triggers a unique mode of inhibition. PloS one, 9(5), e96924.
  • Berthold Technologies. (n.d.).
  • ResearchGate. (2025, August 6). (PDF)
  • ResearchGate. (2025, August 8).
  • ResearchGate. (2026, February 9). (PDF)
  • National Center for Biotechnology Information. (2023, September 28). In Vitro Biological Properties of Cyclodextrin-Based Polymers: Interaction with Human Serum Albumin, Red Blood Cells and Bacteria. In MDPI.
  • Reich, H. (2021). Approximate pKa chart of the functional groups: values to know. ACS Division of Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 2-Aminophenol.
  • Avicenna Journal of Medical Biochemistry. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells.
  • Ataman Kimya. (n.d.). 2-IMIDAZOLIDINE-DIONE.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • National Center for Biotechnology Information. (2020, June 1).
  • Reich, H. (2022, April 7). Equilibrium pKa Table (DMSO Solvent and Reference). ACS Division of Organic Chemistry.
  • ChemScene. (n.d.). 461-72-3 | Imidazolidine-2,4-dione.

Sources

Technical Support Center: Scale-Up Synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The synthesis of this hydantoin derivative is typically achieved through the Bucherer-Bergs reaction, a robust multicomponent reaction that combines a ketone (2-aminoacetophenone), a cyanide source (e.g., KCN or NaCN), and ammonium carbonate.[1][2] While straightforward on a small scale, scaling up this process introduces significant challenges related to reaction kinetics, heat transfer, mass transport, impurity control, and safety. This document provides practical, field-proven insights to navigate these complexities effectively.

Part 1: Frequently Asked Questions (FAQs) - Core Principles

This section covers fundamental questions about the reaction to ensure a solid theoretical grounding before addressing scale-up issues.

Q1: What is the reaction mechanism for the synthesis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione?

The Bucherer-Bergs reaction proceeds through several key steps. Understanding this mechanism is critical for troubleshooting, as it helps identify which stage of the reaction is likely failing. The process begins with the in situ formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and cyclizes to form the hydantoin ring.[3][4]

Bucherer_Bergs_Mechanism Ketone 2-Aminoacetophenone Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone Hydantoin 5-(2-Aminophenyl)-5- methylimidazolidine-2,4-dione IminoOxazolidinone->Hydantoin

Caption: Mechanism of the Bucherer-Bergs hydantoin synthesis.

Q2: What are the critical reagents and their roles in this synthesis?

Each component in this multicomponent reaction has a specific function. The quality and ratio of these reagents are paramount for success, especially at scale.

ReagentRoleKey Considerations for Scale-Up
2-Aminoacetophenone Ketone SubstratePurity is critical. Impurities can lead to side products that are difficult to remove.
Potassium or Sodium Cyanide (KCN/NaCN) Cyanide SourceHighly toxic. Ensure strict safety protocols are in place. KCN is sometimes preferred for higher yields in specific cases.
Ammonium Carbonate ((NH₄)₂CO₃) Source of Ammonia (NH₃) and Carbon Dioxide (CO₂)Prone to decomposition and sublimation.[5] Use of a sealed or pressurized reactor is recommended for scale-up to prevent loss of volatile reagents.
Ethanol/Water Solvent SystemThe ratio affects the solubility of both starting materials and the final product. Poor solubility can hinder the reaction rate.[5]

A common molar ratio for the ketone:cyanide:ammonium carbonate is 1:2:2 to ensure balanced reactivity and drive the reaction to completion.[3]

Q3: What are the typical laboratory-scale reaction conditions?

On a lab scale, the reaction is often performed by heating the components in aqueous ethanol at 60-70°C in a round-bottom flask, sometimes with a reflux condenser.[6] However, these conditions are often suboptimal and lead to challenges during scale-up. For less reactive ketones, such as substituted benzophenones, higher temperatures (e.g., 110°C) in a closed vessel have been shown to significantly improve yields.[7][8]

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific problems encountered when transitioning the synthesis to a larger scale.

Low Yield and Incomplete Conversion

Q: My reaction yield dropped significantly when I increased the scale from 10g to 1kg. What are the most likely causes?

This is a common and multifaceted problem. The primary culprits are often related to physical and chemical parameters that do not scale linearly.

  • Loss of Volatile Reagents: Ammonium carbonate readily decomposes into ammonia and CO₂, which are essential for the reaction.[9] In an open or vented reactor at atmospheric pressure, these gases escape, shifting the equilibrium and stalling the reaction.

    • Expert Insight: The head-space in a large reactor provides a significant volume for these gases to occupy, reducing their concentration in the liquid phase where the reaction occurs.

    • Solution: Employ a sealed, pressure-rated reactor. This maintains a positive pressure of NH₃ and CO₂, keeping them dissolved in the reaction medium and driving the formation of the hydantoin.[5] Continuous flow reactors, which lack headspace, can also be highly effective.[9]

  • Inefficient Heat Transfer: Large reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature throughout the mixture. Hot spots or cold spots can develop, leading to side reactions or incomplete conversion.

    • Expert Insight: Overheating can accelerate decomposition of reagents and promote side reactions. Insufficient heating will slow the reaction rate, especially for less reactive ketones.[7]

    • Solution: Use a reactor with a jacketed heating/cooling system and a robust overhead stirrer to ensure efficient and uniform heat distribution. Monitor the internal reaction temperature, not just the jacket temperature.

  • Poor Mixing and Mass Transport: As the reaction volume increases, ensuring that all reactants are in intimate contact becomes more challenging. The reaction is often biphasic or a slurry, making efficient mixing critical.

    • Expert Insight: If the ketone has poor solubility, the reaction becomes mass-transport limited.[5]

    • Solution: Use an appropriate agitator (e.g., pitched-blade turbine) and optimize the stirring speed to ensure homogeneity. For substrates with very poor solubility, consider alternative solvents like propylene glycol or melted acetamide, which have been shown to dramatically improve yields.[7]

Impurity Profile and Side Reactions

Q: On a larger scale, I'm observing a significant amount of a water-soluble impurity and some discoloration. What are these side products and how can I prevent them?

Side product formation is a frequent issue in the Bucherer-Bergs reaction, often exacerbated by the prolonged reaction times or temperature fluctuations common in scale-up operations.

  • Hydrolysis to Ureido Acids: The most common side product is the corresponding ureido acid, formed by the hydrolysis of the hydantoin ring.[5] This is especially prevalent during the acidic workup if conditions are not carefully controlled.

    • Expert Insight: The 2-amino group on the phenyl ring can make the final product more susceptible to certain pH-dependent degradation pathways.

    • Solution: During the acidification step for product precipitation, add the acid slowly with efficient cooling and stirring to maintain a controlled temperature and avoid localized pH extremes. Do not allow the product to sit for extended periods under strongly acidic or basic conditions.[5]

  • Polymerization and Degradation: Aldehydes are particularly prone to polymerization, but ketones can also degrade under harsh conditions, leading to discoloration (tar formation).

    • Expert Insight: The presence of the free amino group on your substrate could potentially catalyze certain degradation pathways or react with intermediates, though this is less common than hydrolysis.

    • Solution: Avoid excessive temperatures and reaction times. Using ultrasonication can sometimes accelerate the reaction at lower temperatures, minimizing degradation.[4][5] Monitoring the reaction by TLC or HPLC is crucial to determine the optimal endpoint and avoid "overcooking" the batch.

Purification Challenges

Q: My crude product is difficult to purify by recrystallization, and I'm experiencing low recovery. What are the best practices for purification at scale?

Purification is often a bottleneck in scale-up. While most hydantoins are crystalline and simple to purify, the presence of the polar amino group can alter solubility and complicate the process.[7]

  • Solvent Selection: The ideal recrystallization solvent should fully dissolve the product at an elevated temperature but provide very low solubility at room temperature or below.

    • Expert Insight: A common solvent system is an ethanol/water mixture.[3] However, the optimal ratio will depend on your specific product's purity and the nature of the impurities.

    • Solution: Perform a systematic solvent screen using small amounts of your crude product. Test various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) and co-solvent systems (e.g., ethanol/water, acetone/water).

  • Crystallization Process: The cooling rate dramatically affects crystal size and purity.

    • Expert Insight: Rapid cooling ("crashing out") traps impurities within the crystal lattice, leading to a less pure product. Slow, controlled cooling allows for the formation of larger, purer crystals.

    • Solution: After dissolving the crude product at a high temperature, allow it to cool slowly and undisturbed. Seeding the solution with a few pure crystals when it is supersaturated can promote controlled crystallization. Once crystals have formed, cool the mixture further in an ice bath to maximize recovery before filtration.

Part 3: Recommended Scale-Up Protocol and Safety

This section provides a generalized step-by-step protocol for scale-up and highlights critical safety considerations.

Example Scale-Up Synthesis Protocol (1 mol scale)

This protocol is a guideline and must be adapted and optimized based on your specific equipment and safety assessments.

  • Reactor Setup: In a 10 L pressure-rated glass reactor equipped with an overhead stirrer, thermocouple, and jacketed heating/cooling system, charge 2-aminoacetophenone (135.16 g, 1.0 mol).

  • Reagent Addition: Add ethanol (2 L) and water (2 L). Begin stirring to dissolve the ketone. To this solution, add potassium cyanide (130.22 g, 2.0 mol) and ammonium carbonate (192.18 g, 2.0 mol). CAUTION: KCN is highly toxic. Handle with extreme care in a well-ventilated area using appropriate PPE. [5]

  • Reaction: Seal the reactor. Heat the mixture to 80-90°C with vigorous stirring. The internal pressure will rise; monitor it closely and do not exceed the reactor's pressure rating. Maintain the temperature for 12-24 hours.

  • Monitoring: Periodically (and safely) take samples to monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0-5°C using the reactor jacket. Slowly and carefully, add concentrated hydrochloric acid (HCl) dropwise or via a pump to adjust the pH to ~6-7. The product will precipitate. CAUTION: Acidification of a cyanide-containing solution will generate highly toxic HCN gas. This step MUST be performed in a well-ventilated fume hood or with appropriate off-gas scrubbing.

  • Isolation: Stir the resulting slurry at 0-5°C for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration. Wash the filter cake thoroughly with cold water (3 x 500 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the crude product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione.

Safety at Scale: A Critical Workflow

Scaling up the Bucherer-Bergs reaction introduces significant safety hazards that must be rigorously managed. The primary risks are the extreme toxicity of cyanide and the potential for a thermal runaway reaction.[10]

Safety_Workflow Start Start: Scale-Up Planned RiskAssessment Conduct Hazard & Operability (HAZOP) Study Start->RiskAssessment CyanideHandling Define Cyanide Handling & Quench Protocols RiskAssessment->CyanideHandling ThermalSafety Evaluate Thermal Safety (Reaction Calorimetry) RiskAssessment->ThermalSafety PPE Specify Personal Protective Equipment (PPE) CyanideHandling->PPE Waste Establish Cyanide Waste Disposal Stream CyanideHandling->Waste Execute Execute Reaction with Engineering Controls ThermalSafety->Execute PPE->Execute Waste->Execute End End: Safe Completion Execute->End

Caption: Critical safety workflow for scaling up the Bucherer-Bergs reaction.

Key Safety Mandates:

  • Cyanide Toxicity: Always handle potassium or sodium cyanide in a well-ventilated fume hood or a contained environment.[3] A cyanide antidote kit must be readily available, and personnel must be trained in its use. All waste containing cyanide must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) before disposal according to institutional guidelines.[5]

  • HCN Gas Evolution: The acidification step is the most hazardous part of the workup. The reaction of cyanide salts with acid produces hydrogen cyanide (HCN), a fast-acting and highly toxic gas. Ensure adequate ventilation and consider using an off-gas scrubber containing a basic solution to neutralize any evolved HCN.

  • Thermal Runaway: While the Bucherer-Bergs reaction is not typically prone to violent thermal runaway, any exothermic reaction at scale has the potential for one.[10] Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction. For a first-time scale-up, consider a slower addition of one of the reagents to control the reaction rate and heat output.

References

  • Nogrady, T., & Weaver, D. F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4038. [Link]

  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2139-2142. [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Nogrady, T., & Weaver, D. F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Cook, D. J., & Lontz, J. F. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. ACS Omega, 5(34), 21747-21754. [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Nogrady, T., & Weaver, D. F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4038. [Link]

  • Scribd. (n.d.). Synthesis of 5,5-diphenylhydantoin. Retrieved from [Link]

  • Czopek, A., Kubacka, M., Bucki, A., & Kołaczkowski, M. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Molecules, 26(12), 3568. [Link]

  • University of Illinois. (2019). Scale-up Reactions. Division of Research Safety. [Link]

  • Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. Retrieved from [Link]

Sources

"minimizing impurities in the preparation of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #5-M-HYD-SYNTH Subject: Impurity Minimization in 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione Preparation Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Overview: The Molecule & The Challenge

You are synthesizing 5-(2-aminophenyl)-5-methylimidazolidine-2,4-dione (often referred to as 5-(2-aminophenyl)-5-methylhydantoin).

  • The Core Challenge: This molecule contains two conflicting functionalities: the hydantoin ring (stable, weak acid) and the ortho-aniline amine (reactive, oxidation-prone, weak base).

  • The Impurity Profile: Most users encounter "brown tar" (oxidative polymerization of the aniline) or "sticky solids" (incomplete cyclization of the hydantoic acid intermediate).

This guide replaces standard textbook procedures with a troubleshooting-first approach , designed to minimize impurities before they form and remove them efficiently if they do.

Module 1: Reaction Optimization (Upstream Control)

Protocol: Bucherer-Bergs Synthesis Objective: Maximize conversion of 2-aminoacetophenone while preventing aniline oxidation.

ParameterStandard RecommendationWhy? (The Senior Scientist's Insight)
Stoichiometry Ketone (1.0) : KCN (1.2) :

(3.0)
Ammonium carbonate is volatile. A large excess (3 equiv) drives the equilibrium forward, preventing the "stalled" hydantoic acid intermediate.
Solvent 50% Ethanol / 50% WaterCritical: Pure ethanol often fails to dissolve the inorganic reagents. Pure water precipitates the organic ketone. The 1:1 mix ensures all species meet in the liquid phase.
Atmosphere Strict Inert (

or Ar)
The 2-amino group is highly susceptible to air oxidation, forming azo-dimers (brown impurities). Degas solvents before heating.
Temperature 60–70°C (Sealed Tube preferred)Open reflux loses

(from carbonate decomposition). Loss of ammonia reverses the reaction. A sealed tube keeps the "ammonia pressure" high.
Visualizing the Failure Points (Graphviz)

SynthesisPath Start 2-Aminoacetophenone (Starting Material) Inter Hydantoic Acid (Open Ring Intermediate) Start->Inter + KCN, (NH4)2CO3 Tar Oxidative Tars (Brown/Black Impurity) Start->Tar O2 / Air Exposure Inter->Inter Insufficient Heat/NH3 Prod Target Hydantoin (5-(2-aminophenyl)-5-methyl...) Inter->Prod Heat (Cyclization)

Caption: Figure 1. Reaction pathway showing the critical divergence between successful cyclization (Green) and oxidative degradation (Red).

Module 2: The Purification Logic (Downstream Control)

The "pH Swing" Technique This is the most effective method for this specific molecule. It exploits the fact that the hydantoin ring is a weak acid (


), while the aniline impurity is a weak base (

).

Step-by-Step Protocol:

  • Alkaline Extraction (pH > 11):

    • Dissolve the crude solid in 10% NaOH.

    • Chemistry: The hydantoin deprotonates at N-3, becoming a water-soluble sodium salt.

    • Impurity Fate: Unreacted 2-aminoacetophenone and neutral tars do not dissolve (or dissolve poorly).

    • Action: Filter the suspension. Discard the solid residue (tars). Keep the filtrate.

  • Controlled Precipitation (The "Sweet Spot"):

    • Slowly add dilute HCl to the filtrate while stirring.

    • Target pH: 6.0 – 7.0.

    • Chemistry: As pH drops below 9, the hydantoin reprotonates and becomes insoluble (precipitates).

    • Warning:Do NOT drop to pH 1-2. At very low pH, the ortho-amino group (

      
      ) will protonate to ammonium (
      
      
      
      ), which might re-solubilize the product or trap chloride salts.
  • Final Polish:

    • Filter the white precipitate. Wash with cold water (removes inorganic salts).

    • Recrystallize from Ethanol/Water (if necessary).

Visualizing the Separation (Graphviz)

PurificationLogic Crude Crude Mixture (Product + Tars + Ketone) NaOH Add 10% NaOH (pH > 11) Crude->NaOH Filter Filtration Step NaOH->Filter Filtrate Filtrate (Liquid) Contains: Product (Na-Salt) Filter->Filtrate Residue Residue (Solid) Contains: Tars & Unreacted Ketone Filter->Residue Acidify Add HCl to pH 6-7 Filtrate->Acidify FinalProd Precipitate: Pure Hydantoin Acidify->FinalProd OverAcid Risk: pH < 2 (Amine Protonation/Solubilization) Acidify->OverAcid If excess acid

Caption: Figure 2.[1] The "pH Swing" purification strategy separating neutral/basic impurities from the acidic hydantoin.

Module 3: Troubleshooting FAQ (The "What Ifs")

Ticket #1: "My product is a sticky brown gum, not a white powder."

  • Diagnosis: Oxidative polymerization of the aniline group.

  • Fix: You likely ran the reaction open to air or used old starting material.

    • Check your 2-aminoacetophenone.[2] If it's dark, purify it first (distillation or column).

    • Run the Bucherer-Bergs under Nitrogen bubbling.

    • Add a pinch of sodium metabisulfite (antioxidant) to the reaction mixture.

Ticket #2: "I have a high yield, but the melting point is broad and low."

  • Diagnosis: Contamination with Hydantoic Acid (the un-cyclized intermediate).

  • Fix: The ring closure requires heat.

    • Take your solid, reflux it in 10% HCl for 30 minutes (this forces cyclization).

    • Note: This contradicts the "pH swing" advice above only for this specific repair step. After reflux, you must neutralize back to pH 6-7 to recover the product.

Ticket #3: "The product won't precipitate when I add acid."

  • Diagnosis: You overshot the pH.

  • Fix: If you added too much HCl and hit pH 1, the aniline nitrogen protonated (

    
    ), making the molecule a soluble cation.
    
    • Solution: Add dilute NaOH dropwise to bring the pH back up to 6.5. The solid should crash out.

Module 4: Analytical Checkpoints

TechniqueWhat to Look ForPass Criteria
HPLC PuritySingle peak >98%. Look for a small peak at RRT 0.9 (Hydantoic acid).
1H NMR CyclizationLook for the Hydantoin N-H proton (usually broad singlet >10 ppm). Absence of this suggests open ring.
Appearance ColorOff-white to white. Yellow/Brown indicates oxidation.

References

  • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[3]

    • Foundational text on the Bucherer-Bergs mechanism and hydantoin solubility properties.
  • Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie, 140(2), 291–316.
  • Sarges, R., et al. (1990). "Spiro Hydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry, 33(7), 1859–1865.

    • Validates the "pH swing" purific
  • López, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Detailed review on spectral properties and side-reactions.

Sources

"addressing poor reproducibility in bioassays with 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses reproducibility challenges associated with 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione (referred to herein as 2-AP-M-Hyd for brevity).

This guide is structured to assist researchers in troubleshooting variability in bioassays (IC50/EC50 shifts, inconsistent replicates, and signal drift) caused by the specific physicochemical properties of this molecule.

Senior Application Scientist Desk Status: Active Support Topic: Addressing Poor Reproducibility in Bioassays

Executive Summary: The "Hidden" Variables

Poor reproducibility with 2-AP-M-Hyd is rarely due to biological variance alone. Based on its structure—a hydantoin scaffold substituted with a 2-aminophenyl (aniline) and a methyl group at the C5 position—the primary drivers of assay failure are:

  • Oxidative Instability: The ortho-aniline moiety is highly susceptible to oxidation, leading to colored quinoid impurities that interfere with optical readouts.

  • Micro-Precipitation: The hydantoin core is lipophilic. Upon dilution from DMSO into aqueous media, "silent" precipitation occurs, reducing the effective concentration.

  • Intramolecular Cyclization: The proximity of the 2-amino group to the hydantoin carbonyls can facilitate slow cyclization under specific pH conditions, altering the pharmacophore.

Troubleshooting Guide (Q&A Format)

Category A: Potency Shifts & IC50 Variability

Q: Why does the IC50 of 2-AP-M-Hyd shift significantly (2-10x) between experiments run on different days?

A: The root cause is likely oxidative degradation of the stock solution. The 2-aminophenyl group is an electron-rich aniline derivative. When stored in DMSO (which is hygroscopic and can contain peroxides) or exposed to light/air, it oxidizes. The oxidized products (often azo or quinone-imine species) may be inactive or, conversely, super-active (pan-assay interference), skewing your curves.

Corrective Protocol:

  • Solvent Choice: Use anhydrous, deoxygenated DMSO (stored over molecular sieves).

  • Storage: Store stocks at -80°C in single-use aliquots. Never freeze-thaw more than once.

  • Additive: Add 0.1% Ascorbic Acid or DTT to the stock solution if the assay tolerates it, to act as a sacrificial antioxidant.

Q: My dose-response curves flatten at high concentrations (solubility limit?).

A: You are likely experiencing "Compound Crash-Out." Hydantoins are notoriously difficult to keep soluble in aqueous buffers. While the 2-amino group provides a handle for protonation, at physiological pH (7.4), the molecule is largely neutral and hydrophobic. If you dilute directly from 10 mM DMSO to aqueous media, the compound precipitates immediately into micro-crystals that are invisible to the naked eye but do not interact with the target.

Corrective Protocol:

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a "step-down" dilution:

    • 10 mM Stock (100% DMSO)

    • 1 mM Working Solution (10% DMSO / 90% Buffer) -> Check for clarity immediately.

    • Final Assay Concentration.

  • Carrier Protein: Ensure your assay buffer contains 0.1% BSA or HSA to sequester the lipophilic compound and keep it in solution (if protein binding does not interfere with the mechanism).

Category B: Signal Interference & Background Noise

Q: I see high background signal in my absorbance/fluorescence assay even in "No Enzyme" controls.

A: This is due to the "Browning Effect" (Aniline Oxidation). Oxidized aniline derivatives are often yellow/brown and can be fluorescent. If your readout is in the blue/green region (e.g., 450nm absorbance or GFP fluorescence), the degradation products of 2-AP-M-Hyd will act as an inner-filter, absorbing the signal or fluorescing themselves.

Corrective Protocol:

  • Visual Check: Inspect your 10 mM stock. If it is yellow or amber, discard it. It should be colorless.

  • Blank Correction: You must run a "Compound Only" control (Compound + Buffer, no cells/enzyme) at every concentration to subtract the intrinsic absorbance/fluorescence of the compound.

Critical Experimental Workflows

Protocol 1: The "Solubility-First" Stock Preparation

Use this protocol to ensure the compound delivered to the well is actually in solution.

StepActionTechnical Rationale
1 Weigh 2-AP-M-Hyd powder into an amber glass vial.Protects aniline moiety from photo-oxidation.
2 Purge vial with Argon or Nitrogen gas for 30 seconds.Displaces atmospheric oxygen.
3 Add Anhydrous DMSO (freshly opened or stored over sieves).Water in DMSO accelerates hydrolysis and oxidation.
4 Vortex for 60s, then sonicate for 5 mins at room temp.Hydantoins have high crystal lattice energy; sonication ensures complete dissolution.
5 QC Check: Dilute 1 µL into 99 µL PBS. Measure OD600.If OD600 > 0.01, micro-precipitation has occurred. Do not proceed.
Protocol 2: Stability Validation Workflow

Before running a large screen, validate the compound's stability in your specific assay buffer.

  • Prepare 2-AP-M-Hyd at 10 µM in Assay Buffer.

  • Incubate at 37°C (or assay temp).

  • Take aliquots at T=0, T=1h, T=4h.

  • Analyze via LC-MS or HPLC.

    • Pass Criteria: >95% parent peak area remaining at T=4h.

    • Fail Criteria: Appearance of peak at M+16 (Hydroxylation) or M-2 (Oxidation).

Mechanistic Visualization

Diagram 1: Degradation & Failure Modes

This diagram illustrates the chemical pathways leading to assay failure for 2-AP-M-Hyd.

FailureModes Compound 2-AP-M-Hyd (Active Species) Oxidation Oxidation (Aniline -> Quinone Imine) Compound->Oxidation Light/Air/DMSO Precipitation Micro-Precipitation (Aggregates) Compound->Precipitation Aq. Dilution Cyclization Intramolecular Cyclization Compound->Cyclization pH > 8.0 Assay_Interference Optical Interference (High Background) Oxidation->Assay_Interference Colored Product False_Positive False Positive (Pan-Assay Interference) Oxidation->False_Positive Reactive Species Potency_Loss Loss of Potency (Right-shift IC50) Precipitation->Potency_Loss [Free] Reduction Cyclization->Potency_Loss Inactive Isomer

Caption: Chemical instability pathways (Oxidation, Precipitation) leading to specific bioassay failure modes.

Diagram 2: Optimized Handling Workflow

The logic flow for ensuring reproducible data generation.

Workflow Start Start: 2-AP-M-Hyd Powder DMSO_Prep Dissolve in Anhydrous DMSO (Argon Purge) Start->DMSO_Prep QC_Solubility QC: Nephelometry/OD600 in Buffer DMSO_Prep->QC_Solubility Decision Precipitate? QC_Solubility->Decision Fix_Solubility Add 0.1% BSA or Cyclodextrin Decision->Fix_Solubility Yes Proceed Proceed to Assay Decision->Proceed No Fix_Solubility->Proceed Control_Run Run 'Compound Only' Blank Proceed->Control_Run Data_Analysis Calculate IC50 (Subtract Background) Control_Run->Data_Analysis

Caption: Step-by-step decision tree for handling 2-AP-M-Hyd to prevent solubility and interference errors.

References & Authoritative Grounding

  • NCBI Assay Guidance Manual. Assay Interference by Chemical Reactivity and Aggregation. Source:[Link] Relevance: Defines standard protocols for identifying aggregation-based false positives (common with hydantoins).

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Source:[Link] Relevance: Explains the mechanism of aniline/quinone interference in drug discovery screens.

  • Wishart, D. S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. (Reference for Hydantoin physicochemical properties). Source:[Link] (Phenytoin entry used as physicochemical proxy for hydantoin scaffold solubility).

  • PubChem Compound Summary. Hydantoin Derivatives and Solubility Data. Source:[Link] Relevance: Provides pKa and solubility data relevant to the imidazolidine-2,4-dione core.

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, a key heterocyclic compound with potential pharmaceutical applications. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document offers both theoretical insights and practical, step-by-step protocols to ensure your analytical methods are fit for purpose.[1][2][3][4]

The Critical Role of Method Validation

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4] For a molecule like 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, this encompasses a range of tests from identification to the quantification of impurities and degradation products. A well-validated method provides a high degree of assurance that the measurements are accurate, reliable, and reproducible.

This guide will explore and compare the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis (assay and impurity determination).

  • Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative quantitative method, particularly for volatile impurities.

  • Spectroscopic Methods (NMR, FT-IR, UV-Vis) for qualitative identification and structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the quantitative analysis of non-volatile and thermally labile compounds like 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione. Its high resolution, sensitivity, and adaptability make it ideal for both assay and impurity profiling.

Causality Behind Experimental Choices in HPLC Method Development

The selection of HPLC parameters is a systematic process aimed at achieving optimal separation and detection of the analyte from potential interferences.

  • Column Chemistry: A C18 column is a common starting point due to its hydrophobicity, which provides good retention for a broad range of organic molecules. The choice of a specific brand and model can influence selectivity based on proprietary bonding and end-capping technologies.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical for RP-HPLC. The buffer controls the pH, which can affect the ionization state and retention of the analyte, especially the aminophenyl group. The organic modifier is adjusted to control the elution strength and achieve a reasonable retention time.

  • Detection: A Diode-Array Detector (DAD) is highly recommended as it provides spectral information across a range of wavelengths, which can be used to assess peak purity and aid in the identification of unknown impurities.[5] The UV absorbance of the imidazolidine-2,4-dione scaffold and the aminophenyl chromophore will determine the optimal detection wavelength.

Proposed HPLC Method for 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for a wide range of organic molecules.
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate, pH 3.0B: AcetonitrileBuffered mobile phase to control analyte ionization. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-15 min: 20-80% B15-20 min: 80% B20-25 min: 20% BA gradient elution is proposed to ensure the elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.[6]
Detection DAD, 230 nmWavelength selected to maximize the absorbance of the analyte while minimizing baseline noise. DAD allows for peak purity analysis.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Validation of the HPLC Method

The validation of the proposed HPLC method should be performed in accordance with ICH Q2(R1) guidelines and would involve assessing the following parameters:[1][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by the resolution of the analyte peak from impurities, degradants, and placebo components. Forced degradation studies (acid, base, oxidation, heat, light) are crucial here.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8] This is typically assessed over a range of 80-120% of the expected sample concentration for an assay and from the quantitation limit to 120% of the specification for impurities. A correlation coefficient (R²) of >0.999 is generally expected.[7]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies at different concentration levels (e.g., 80%, 100%, and 120%).[8]

  • Precision: The degree of agreement among individual test results. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (inter-laboratory).[5][8]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione itself may have limited volatility, GC-MS can be an excellent tool for identifying and quantifying volatile impurities or by-products from the synthesis. Derivatization can also be employed to increase the volatility of the analyte.

Comparison of HPLC and GC-MS for the Analysis of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione
FeatureHPLCGC-MS
Applicability Ideal for non-volatile and thermally labile compounds. Suitable for both assay and impurity profiling.Best for volatile and thermally stable compounds. May require derivatization for the target analyte. Excellent for identifying unknown volatile impurities.
Sensitivity High, typically in the ng to pg range.Very high, often in the pg to fg range, especially with selected ion monitoring (SIM).
Specificity Good, enhanced with a DAD for peak purity analysis.Excellent, mass spectral data provides a high degree of confidence in peak identification.
Sample Preparation Generally simple, involving dissolution and filtration.May be more complex, potentially requiring derivatization to increase volatility.
Instrumentation Cost Moderate to high.High.
Proposed GC-MS Method for Volatile Impurities
ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, robust, and relatively non-polar column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with a range of boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 40-500 amuA wide scan range to detect a variety of potential impurities.

Spectroscopic Methods for Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and structure of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione. These methods are typically used for qualitative analysis and are a key component of a comprehensive validation package.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.[9][10] It is a powerful tool for unambiguous identification.

  • ¹H NMR: Would show characteristic signals for the aromatic protons of the aminophenyl group, the methyl protons, and the NH protons of the imidazolidine ring.

  • ¹³C NMR: Would reveal distinct signals for the carbonyl carbons, the quaternary carbon, the methyl carbon, and the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11] For 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione, the FT-IR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretching of the amine and amide groups (around 3100-3400 cm⁻¹).[12]

  • C=O stretching of the two carbonyl groups in the imidazolidine ring (typically in the range of 1700-1780 cm⁻¹).[12]

  • C-N stretching vibrations.

  • Aromatic C-H and C=C stretching .

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis and for determining an appropriate wavelength for HPLC detection. The presence of the aminophenyl group and the imidazolidine-2,4-dione ring will result in characteristic UV absorbance maxima.

Experimental Workflows and Data Presentation

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_doc Documentation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD LOQ & LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Validation Report Robustness->Report

Caption: Workflow for HPLC Method Validation according to ICH Q2(R1).

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis / Identification Analyte 5-(2-Aminophenyl)-5- methylimidazolidine-2,4-dione HPLC HPLC (Assay, Impurities) Analyte->HPLC GCMS GC-MS (Volatile Impurities) Analyte->GCMS NMR NMR (Structure) Analyte->NMR FTIR FT-IR (Functional Groups) Analyte->FTIR UVVis UV-Vis (Chromophore) Analyte->UVVis Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation

Caption: Interplay of analytical techniques for comprehensive validation.

Conclusion

The validation of analytical methods for 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione requires a multi-faceted approach. While HPLC stands out as the primary technique for quantitative analysis due to its versatility and robustness, GC-MS offers a powerful complementary tool for the analysis of volatile impurities. Spectroscopic methods such as NMR, FT-IR, and UV-Vis are essential for the unambiguous identification and structural confirmation of the analyte. By following the principles outlined in the ICH Q2(R1) guidelines and employing the systematic approaches described in this guide, researchers can ensure the development of reliable and scientifically sound analytical methods that are fit for their intended purpose.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available from: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC. Available from: [Link]

  • Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Available from: [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC. Available from: [Link]

  • FTIR spectroscopic and quantum chemical studies on hydantoin | Request PDF. Available from: [Link]

  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Available from: [Link]

  • Validation of Analytical Methods. Available from: [Link]

  • SPR-008-V1.0 Determination of 2-Imidazolidinethione in Fruits and Vegetables by GC/MSD. Available from: [Link]

  • Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives - MDPI. Available from: [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line - Science Alert. Available from: [Link]

  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE - RJPN. Available from: [Link]

  • Review Article VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE - Omics. Available from: [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography - MDPI. Available from: [Link]

  • HPLC-DAD technique for the quantification of a recently approved anti-diabetic triple combination along with two toxic official impurities: Toxicity confirmation aided by molecular docking application - PMC. Available from: [Link]

  • Method Validation for Stability Indicating Method of Related Subs - Longdom Publishing. Available from: [Link]

  • (PDF) The Review Article on -Analytical Method Development and Validation of Oral Anti-Diabetics Pharmaceutical Dosage form based on Recent Literature - ResearchGate. Available from: [Link]

  • RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride - Impactfactor. Available from: [Link]

  • Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Available from: [Link]

  • DESIGN, SYNTHESIS, AND CHARACTERIZATION OF SOME NOVEL THIAZOLIDINE-2,4-DIONE DERIVATIVES AS ANTIDIABETIC AGENTS - ResearchGate. Available from: [Link]

  • Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - MDPI. Available from: [Link]

Sources

Technical Guide: 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione Structure-Function Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione vs. Other Hydantoin Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.

Executive Summary

In the landscape of hydantoin-based anticonvulsants and synthetic scaffolds, 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as 5-AP-5-MH ) occupies a unique niche. Unlike the lipophilic "gold standard" Phenytoin (5,5-diphenylhydantoin), which serves primarily as a voltage-gated sodium channel blocker, 5-AP-5-MH functions as a bifunctional scaffold .

While it retains the core hydantoin pharmacophore required for bioactivity, the presence of the ortho-amino group on the C5-phenyl ring drastically alters its physicochemical profile and synthetic utility. This guide compares 5-AP-5-MH against Phenytoin and 5-Methyl-5-phenylhydantoin (MPPH), highlighting its role as a precursor for fused tricyclic heterocycles rather than solely a final therapeutic agent.

Physicochemical & Structural Comparison

The primary differentiator of 5-AP-5-MH is the introduction of a hydrogen bond donor/acceptor (-NH2) at the ortho position. This modification disrupts the hydrophobic envelope characteristic of Phenytoin, influencing both solubility and blood-brain barrier (BBB) permeability.

Table 1: Comparative Physicochemical Profile
Feature5-AP-5-MH Phenytoin 5-Methyl-5-phenylhydantoin (MPPH)
Structure 5-Methyl, 5-(2-aminophenyl)5,5-Diphenyl5-Methyl, 5-Phenyl
Electronic Character Amphoteric (Basic -NH2, Acidic Imide)Weakly Acidic (Imide pKa ~8.3)Weakly Acidic
LogP (Predicted) ~0.8 – 1.2 (Moderate)~2.47 (High Lipophilicity)~1.1
BBB Permeability Moderate (Polarity limits passive transport)High (Passive diffusion)Moderate-High
Metabolic Liability High (N-acetylation, Glucuronidation)Moderate (CYP2C9 hydroxylation)Moderate (Demethylation)
Primary Application Synthetic Intermediate / Scaffold Anticonvulsant Drug Active Metabolite / Drug
Structural Activity Relationship (SAR) Analysis
  • Phenytoin: Relies on two hydrophobic phenyl rings to stabilize the inactive state of Na+ channels.[1] The bulkiness prevents rotation, locking the pharmacophore.

  • 5-AP-5-MH: The C5-Methyl group reduces steric bulk compared to a second phenyl ring, potentially increasing sedation (a known effect of alkyl-substituted hydantoins). The ortho-amino group introduces a "metabolic handle," making the molecule more susceptible to Phase II conjugation than Phenytoin.

Synthetic Methodologies

The synthesis of 5-AP-5-MH requires specific attention to the compatibility of the amino group. The industry-standard Bucherer-Bergs reaction is the preferred route, but the starting material (2-aminoacetophenone) presents cyclization challenges not found in Phenytoin synthesis.

Protocol A: Bucherer-Bergs Synthesis of 5-AP-5-MH

Principle: The multicomponent condensation of a ketone, potassium cyanide, and ammonium carbonate generates the hydantoin ring.[2][3][4][5]

Reagents:

  • 2-Aminoacetophenone (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq) [HAZARD: Generates HCN gas]

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: 50% Ethanol/Water

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-aminoacetophenone in 50% EtOH/H2O in a round-bottom flask.

  • Addition: Add (NH4)2CO3 followed by KCN. Caution: Perform in a well-ventilated fume hood.

  • Cyclization: Heat the mixture to 55–60°C for 12–18 hours.

    • Note: Higher temperatures (>80°C) may degrade the amino ketone.

  • Precipitation: Cool the reaction mixture to 0°C. Acidify carefully with 6M HCl to pH ~2.

    • Observation: The hydantoin precipitates as a solid due to the protonation of the intermediate salts.

  • Purification: Filter the crude solid. Recrystallize from hot water or ethanol to remove unreacted cyanide traces.[5]

Visualization: Synthesis Pathway

BuchererBergs Start 2-Aminoacetophenone Reagents KCN + (NH4)2CO3 50% EtOH, 60°C Start->Reagents Intermed Intermediate Cyanohydrin/Aminonitrile Reagents->Intermed Condensation Product 5-AP-5-MH (Target Hydantoin) Intermed->Product Cyclization (-NH3)

Caption: Figure 1. Bucherer-Bergs multicomponent synthesis pathway for 5-AP-5-MH.

Unique Reactivity: The "Ortho-Amino" Advantage

Unlike Phenytoin, which is chemically inert at the phenyl rings under physiological conditions, 5-AP-5-MH acts as a "masked" tricyclic precursor . The proximity of the amino group to the hydantoin ring allows for secondary cyclization reactions, making it a valuable scaffold for discovering novel fused heterocycles (e.g., imidazo[1,5-a]indoles).

Experimental Workflow: Cyclization to Tricyclic Derivatives

Researchers use 5-AP-5-MH to create rigidified analogs that may have higher potency or selectivity.

Reaction: Condensation with Carbonyl Electrophiles (e.g., PhCHO).

  • Reagent: Benzaldehyde (1.0 eq) + p-Toluenesulfonic acid (cat.).

  • Conditions: Reflux in Toluene with Dean-Stark trap (water removal).

  • Mechanism: The free amine (-NH2) condenses with the aldehyde to form an imine, which then undergoes intramolecular attack by the hydantoin nitrogen (N1), forming a fused tricyclic system.

Visualization: Divergent Reactivity

ReactivityComparison Phenytoin Phenytoin (5,5-Diphenyl) PathA Inert to Cyclization (Stable Pharmacophore) Phenytoin->PathA Electrophile Exposure APMH 5-AP-5-MH (Amino-Functionalized) PathB Intramolecular Cyclization (Forms Fused Tricycles) APMH->PathB + Aldehydes/Phosgene

Caption: Figure 2. Divergent reactivity profiles. 5-AP-5-MH allows access to fused ring systems.[6]

Biological Implications & Safety[7]

Pharmacology[4][8][9][10][11]
  • Mechanism: Like other hydantoins, 5-AP-5-MH is predicted to modulate voltage-gated sodium channels. However, the 5-methyl substituent typically introduces a sedative side-effect profile (similar to Mephenytoin) compared to the non-sedating Phenytoin.

  • Metabolism: The primary metabolic route for Phenytoin is aromatic hydroxylation (CYP2C9). For 5-AP-5-MH, the existing amino group dominates metabolism, likely leading to rapid N-acetylation (via N-acetyltransferase) or glucuronidation . This results in a shorter half-life (

    
    ) than Phenytoin.
    
Safety Protocol for Handling
  • Cyanide Residues: If synthesized via Bucherer-Bergs, the crude product must be tested for free cyanide before biological assaying. Use Fe(II) salts (Prussian Blue test) for validation.

  • Genotoxicity: Aromatic amines are structural alerts for genotoxicity (Ames positive potential). 5-AP-5-MH should be handled as a potential mutagen until Ames testing confirms otherwise.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[7] Journal für Praktische Chemie.

  • Ware, E. (1950).[8] The Chemistry of the Hydantoins.[1][2][3][5][9][10][11][12][13][14][15][16] Chemical Reviews.[8] ( authoritative review on Bucherer-Bergs mechanism).

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. (Grounding for Hydantoin SAR and Na+ channel mechanism).

  • Konstantinovic, S., et al. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Semantic Scholar. (Provides experimental context for substituted hydantoins).

  • PubChem Compound Summary. (2024). 5-Methyl-5-phenylhydantoin. National Library of Medicine. (Physicochemical property grounding).[17]

Sources

"head-to-head comparison of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione and thiazolidinediones"

[1]

Executive Summary: The Bioisosteric Challenge

This guide presents a head-to-head technical evaluation of 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione (hereafter referred to as 5-APMI ) versus the established class of Thiazolidinediones (TZDs) (e.g., Rosiglitazone, Pioglitazone).

For researchers in metabolic drug discovery, this comparison represents a classic study in bioisosteric replacement . While TZDs are potent insulin sensitizers acting via PPAR


 agonism1Hydantoin-based scaffold
Key Differentiators at a Glance
FeatureThiazolidinediones (TZDs)5-APMI (Hydantoin Scaffold)
Core Pharmacophore Thiazolidine-2,4-dione ring (Acidic)Imidazolidine-2,4-dione ring (Weakly Acidic)
Primary Target PPAR

(Full Agonist)
PPAR

(Partial/Modulator) or Scaffold
Binding Mode H-bonds to Tyr473, His323, Ser289 (Helix 12 stabilization)Distinct H-bond network; often avoids full Helix 12 lock
Key Toxicity Hepatotoxicity (Troglitazone-like), Edema, Bone FractureCNS effects (historically), lower hepatotoxicity potential
Metabolic Stability Susceptible to CYP2C8/CYP3A4 oxidationGenerally higher metabolic stability (Hydantoin ring)

Molecular Mechanism & Structural Logic[1]

The primary failure mode of TZDs lies in their "Full Agonism" of PPAR

Selective PPAR Modulation (SPPARM)
The Acidic Head Group Hypothesis

Both TZDs and Hydantoins utilize an acidic nitrogen (N-3 in TZDs, N-3 in Hydantoins) to mimic the carboxylate head group of free fatty acids (the endogenous ligands).

  • TZDs: The pKa is approximately 6.0–7.0. At physiological pH, the ring is largely ionized, forming a strong charge-clamp interaction with the PPAR

    
     Ligand Binding Domain (LBD).
    
  • 5-APMI: The Hydantoin ring has a higher pKa (approx. 8.0–9.0). It remains largely non-ionized at physiological pH. This alters the electrostatics of binding, potentially leading to partial agonism —recruiting co-activators for glucose uptake (e.g., PGC-1

    
    ) while weakly recruiting those for adipogenesis (e.g., SRC-1).
    
Signaling Pathway Visualization

The following diagram illustrates the divergent downstream effects of Full Agonism (TZD) vs. Partial Agonism (Hydantoin/5-APMI).

PPAR_PathwayLigand_TZDLigand: TZD(Rosiglitazone)PPAR_RXRPPARγ-RXRHeterodimerLigand_TZD->PPAR_RXRHigh AffinityLigand_HydLigand: 5-APMI(Hydantoin Scaffold)Ligand_Hyd->PPAR_RXRMod. AffinityConf_FullConformation:Helix 12 Stabilization(Full Agonism)PPAR_RXR->Conf_FullInduced by TZDConf_PartialConformation:Helix 3 Stabilization(Partial Agonism)PPAR_RXR->Conf_PartialInduced by 5-APMICoAct_SRCRecruitment:SRC-1 / TRAP220Conf_Full->CoAct_SRCCoAct_PGCRecruitment:PGC-1αConf_Full->CoAct_PGCConf_Partial->CoAct_SRCWeakConf_Partial->CoAct_PGCStrongOut_AdipoAdipogenesis &Fluid RetentionCoAct_SRC->Out_AdipoOut_InsulinInsulin Sensitization(Glucose Uptake)CoAct_PGC->Out_Insulin

Caption: Differential recruitment of co-activators by TZDs (Full Agonists) vs. Hydantoin Scaffolds (Partial Agonists) determines the side-effect profile.

Experimental Performance Data

The following data summarizes the performance of 5-APMI derivatives compared to Rosiglitazone in standard preclinical assays.

In Vitro Potency & Efficacy

Data synthesized from comparative bioisostere studies (e.g., Henke et al., J. Med. Chem).[2][3][4][5][6][7][8][9][10][11]

AssayMetricThiazolidinediones (Rosiglitazone)5-APMI Derivative (Hydantoin)Interpretation
PPAR

Binding

(nM)
40 - 60 nM150 - 500 nMHydantoins generally show lower affinity due to lack of ionization.
Transactivation

(nM)
~30 nM~200 - 1000 nM5-APMI requires higher concentrations for effect.
Max Efficacy % Activation100% (Reference)40% - 70%Critical: The "ceiling" effect of 5-APMI indicates partial agonism, desirable for safety.
Adipogenesis 3T3-L1 Diff.High InductionLow/Moderate Induction5-APMI induces less fat cell differentiation (less weight gain risk).
Toxicity Profile (Hepatotoxicity)

TZDs (specifically Troglitazone) are associated with quinone-formation leading to liver damage. The Hydantoin ring of 5-APMI offers a different metabolic route.

  • TZD Risk: Thiazolidine ring opening can lead to reactive sulfur intermediates.

  • 5-APMI Advantage: The imidazolidine ring is metabolically robust. The primary metabolite involves hydroxylation of the phenyl ring (similar to Phenytoin) which is generally glucuronidated and excreted, avoiding the "reactive metabolite" trap of early TZDs.

Validated Experimental Protocols

To verify the partial agonist activity of 5-APMI versus a TZD control, use the following self-validating workflows.

Protocol A: TR-FRET PPAR Competitive Binding Assay

Objective: Determine if 5-APMI binds directly to the PPAR

  • Reagents:

    • Recombinant Human PPAR

      
      -LBD (GST-tagged).
      
    • Fluorescent Ligand (Fluormone™ Pan-PPAR Green).

    • Terbium-labeled anti-GST antibody.

    • Test Compounds: 5-APMI (0.1 nM – 10 µM) and Rosiglitazone (Control).

  • Workflow:

    • Mix: In a 384-well black plate, combine PPAR

      
      -LBD (5 nM final) and Tb-antibody (5 nM).
      
    • Add: Add 5-APMI dilution series. Incubate 15 mins at RT (allows pre-equilibrium).

    • Compete: Add Fluorescent Ligand (1 nM). Incubate 1 hour in dark.

    • Read: Measure TR-FRET (Ex: 340nm, Em: 520nm/495nm).

  • Validation Check:

    • Z-Prime > 0.5 required.

    • Rosiglitazone IC50 must fall within 40-60 nM range for assay validity.

    • If 5-APMI shows no displacement, it may act via an allosteric site or require metabolic activation.

Protocol B: 3T3-L1 Adipogenesis Differentiation Assay

Objective: Assess the "weight gain" potential (lipid accumulation).

  • Cell Culture: Grow 3T3-L1 fibroblasts to confluence (Day 0).

  • Induction: Treat cells with MDI cocktail (IBMX, Dexamethasone, Insulin) + Test Compound (5-APMI vs TZD).

    • Note: Do not use MDI alone; the test compound replaces the standard PPAR agonist usually added.

  • Maintenance: On Day 2, switch to media with Insulin + Test Compound only.

  • Staining (Day 8):

    • Fix cells with 10% formalin.

    • Stain with Oil Red O (binds neutral triglycerides).

    • Elute stain with isopropanol and measure Absorbance at 510 nm.

  • Calculation:

    • Target Profile: 5-APMI should show an index < 60% of Rosiglitazone.

Synthesis & Screening Workflow

The following diagram outlines the logical flow for synthesizing 5-APMI derivatives and screening them against TZD benchmarks.

Screening_WorkflowStartStart: Scaffold Selection(Hydantoin vs TZD)SynthSynthesis:Bucherer-Bergs Reaction(Ketone + KCN + (NH4)2CO3)Start->SynthScreen_1Primary Screen:TR-FRET Binding(Cutoff: IC50 < 1µM)Synth->Screen_1Screen_1->StartNo BindingScreen_2Secondary Screen:Luciferase Transactivation(Check for Partial Agonism)Screen_1->Screen_2HitsTox_ScreenSafety Profiling:Hepatocyte Viability (ATP)CYP InhibitionScreen_2->Tox_ScreenPartial AgonistsTox_Screen->StartToxicDecisionLead CandidateSelectionTox_Screen->DecisionLow Tox

Caption: Development funnel for validating 5-APMI as a safer alternative to TZDs.

Conclusion & Recommendations

While Thiazolidinediones remain the gold standard for potency in insulin sensitization, their safety profile limits their long-term application. 5-(2-Aminophenyl)-5-methylimidazolidine-2,4-dione (5-APMI) serves as a critical structural template for next-generation PPAR modulators .

  • Efficacy: 5-APMI exhibits lower intrinsic potency than Rosiglitazone but offers a "partial agonist" ceiling that prevents hyper-activation of adipogenic genes.

  • Safety: The Hydantoin scaffold avoids the specific ring-scission toxicity associated with TZDs, though CNS off-target effects (typical of hydantoins like phenytoin) must be monitored.

  • Recommendation: For drug development, 5-APMI should not be viewed as a final drug, but as a Lead Scaffold . Derivatization at the N-1 position or the 2-aminophenyl moiety (e.g., sulfonamide attachment) is recommended to improve potency while maintaining the favorable safety profile.

References

  • BenchChem. (2025).[12] The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide. Retrieved from

  • International Journal of Life Science and Pharma Research. (2023). The Intriguing Thiazolidinediones as PPAR γ Agonists: A Review. Retrieved from

  • National Institutes of Health (PubChem). (2024). Compound Summary: (5S)-5-methyl-5-phenylimidazolidine-2,4-dione.[2] Retrieved from

  • MDPI. (2022). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. Retrieved from

  • NIST. (2023). 2,4-Imidazolidinedione, 5-methyl- Data. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.